Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

Catalog No.
S15811800
CAS No.
M.F
C13H16BrNO2Si
M. Wt
326.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]...

Product Name

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

IUPAC Name

methyl 2-amino-5-bromo-3-(2-trimethylsilylethynyl)benzoate

Molecular Formula

C13H16BrNO2Si

Molecular Weight

326.26 g/mol

InChI

InChI=1S/C13H16BrNO2Si/c1-17-13(16)11-8-10(14)7-9(12(11)15)5-6-18(2,3)4/h7-8H,15H2,1-4H3

InChI Key

ZSUVVFXGNYLKRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1N)C#C[Si](C)(C)C)Br

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate is an organic compound with the molecular formula C13H16BrNO2Si. It features a benzene ring substituted with a bromo group, an amino group, and a trimethylsilyl ethynyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by its moderate solubility in organic solvents and its potential reactivity due to the ethynyl and amino functionalities .

Typical of compounds containing amino, bromo, and ethynyl groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or aryl halides, facilitating the formation of more complex structures.
  • Reduction Reactions: The bromo substituent can be reduced to form other functional groups, such as amines or alkanes, depending on the reaction conditions.

These reactions enhance the versatility of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate in synthetic organic chemistry .

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate can be synthesized through several methods:

  • Bromination: Starting from methyl 2-amino-3-benzoate, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromo substituent at the 5-position.
  • Silylation: The trimethylsilyl ethynyl group can be introduced through a silylation reaction involving trimethylsilylacetylene and a suitable catalyst.
  • Esterification: The final product can be obtained by esterifying the carboxylic acid with methanol in the presence of an acid catalyst.

These synthetic routes allow for the efficient production of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate while providing opportunities for further functionalization .

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its reactivity allows it to be used in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry studies .

While specific interaction studies on Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate are scarce, compounds with similar structures typically undergo interactions with proteins and enzymes due to their functional groups. These interactions can influence biological pathways and may lead to therapeutic effects or toxicity. Further studies are necessary to elucidate its specific interactions within biological systems .

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate shares structural similarities with several related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-5-bromo benzoateC10H10BrNO2Lacks ethynyl functionality
Methyl 3-amino-4-(trimethylsilyl)ethynyl benzoateC13H17NO2SiDifferent substitution pattern
Methyl 4-amino benzoateC9H11NO2Simpler structure without halogen

Uniqueness

The uniqueness of Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate lies in its combination of a bromo group, an amino group, and a trimethylsilyl ethynyl group on a benzoate framework. This specific arrangement allows for diverse reactivity patterns not found in simpler analogs, making it particularly valuable in synthetic organic chemistry and potential pharmaceutical applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.01337 g/mol

Monoisotopic Mass

325.01337 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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